methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Medicinal chemistry Structure-activity relationship Benzothiophene derivatives

Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-11-8) is a fully synthetic, polyfunctional small molecule with molecular formula C25H22N2O5S2 and molecular weight 494.58 g/mol. The compound integrates three pharmacophoric modules on a benzo[b]thiophene core: a methyl carboxylate at the 2-position, a 3-benzamido linker, and a 4-(N-benzyl-N-methyl)sulfamoyl substituent on the benzamido phenyl ring.

Molecular Formula C25H22N2O5S2
Molecular Weight 494.58
CAS No. 683768-11-8
Cat. No. B2949778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
CAS683768-11-8
Molecular FormulaC25H22N2O5S2
Molecular Weight494.58
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
InChIInChI=1S/C25H22N2O5S2/c1-27(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)24(28)26-22-20-10-6-7-11-21(20)33-23(22)25(29)32-2/h3-15H,16H2,1-2H3,(H,26,28)
InChIKeyRPWQXHGXSIAKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-11-8) – Structural Identity and Compound Class for Research Procurement


Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-11-8) is a fully synthetic, polyfunctional small molecule with molecular formula C25H22N2O5S2 and molecular weight 494.58 g/mol [1]. The compound integrates three pharmacophoric modules on a benzo[b]thiophene core: a methyl carboxylate at the 2-position, a 3-benzamido linker, and a 4-(N-benzyl-N-methyl)sulfamoyl substituent on the benzamido phenyl ring [2]. It belongs to the class of N-substituted benzothiophenesulfonamide derivatives, a scaffold extensively patented for chymase inhibition and more recently explored in sulfamoylbenzamide-based HBV capsid assembly modulation [3]. Vendors typically supply this compound at ≥95% purity for non-human research use only [2].

Why In-Class Benzothiophene Analogs Cannot Substitute for Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-11-8)


Within the benzo[b]thiophene-2-carboxylate chemical space, small variations in the sulfamoyl N-substituents produce substantial differences in predicted lipophilicity, steric bulk, and hydrogen-bonding capacity that can alter target binding, pharmacokinetic behavior, and synthetic tractability [1]. The N-benzyl-N-methyl combination on the target compound provides a specific balance of aromatic π-stacking potential (from the benzyl group) and minimal steric penalty (from the small methyl co-substituent), a profile that is not replicated by the N-cyclohexyl-N-methyl analog (CAS 683770-00-5, MW 486.6, lacking aromaticity on the cyclohexyl ring) or the N,N-dibutyl analog (MW ~506.68, introducing greater conformational flexibility and lipophilicity) . Furthermore, the 3-benzamido linkage connecting the sulfamoylbenzamide to the benzothiophene core in this compound is structurally distinct from the direct 3-sulfamoyl substitution pattern found in many commercially available benzo[b]thiophene-2-carboxylate analogs (e.g., methyl 3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate, CAS 899977-35-6), which may engage biological targets through a different binding mode . Published quantitative comparative bioactivity data directly benchmarking this compound against its closest analogs are currently absent from the peer-reviewed literature and major public bioactivity databases [1]; therefore, substitution decisions must be guided by the specific structural and physicochemical requirements of the intended assay or synthetic pathway rather than assumptions of pharmacological equivalence.

Quantitative Differential Evidence for Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-11-8) vs. Closest Analogs


Structural Differentiation: N-Benzyl-N-Methyl Sulfamoyl Substitution vs. N-Cyclohexyl-N-Methyl and N,N-Dibutyl Analogs

The target compound bears an N-benzyl-N-methyl sulfamoyl group, which introduces an aromatic benzyl moiety capable of π-π stacking interactions with aromatic residues in enzyme active sites, while the small methyl co-substituent minimizes steric hindrance. In contrast, the closest cataloged analog, methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683770-00-5, MW 486.6), replaces the planar benzyl group with a chair-conformation cyclohexyl ring that lacks π-stacking capacity and occupies a different steric volume . The N,N-dibutyl analog increases molecular weight to approximately 506.68 g/mol and introduces two freely rotating n-butyl chains, substantially increasing conformational entropy and predicted lipophilicity . No direct comparative bioactivity data (IC50, Ki, or cellular potency) have been published for any of these compounds [1].

Medicinal chemistry Structure-activity relationship Benzothiophene derivatives

Predicted Drug-Likeness and Physicochemical Property Differentiation vs. Smaller Sulfamoyl Analogs

The target compound (MW 494.58, predicted logP 3.26, tPSA 86 Ų, 0 HBD, 9 HBA, 6 rotatable bonds) falls within Lipinski rule-of-five space (MW < 500, logP ≤ 5) but is significantly larger and more lipophilic than the simpler 3-sulfamoyl analog methyl 3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate (CAS 899977-35-6, MW 361.44, tPSA ~92 Ų, C17H15NO4S2) . The target compound's 3-benzamido linker adds a secondary amide bond that increases molecular complexity and may enhance metabolic stability relative to the direct sulfamoyl substitution pattern [1]. Predicted logP of 3.26 for the target compound (ZINC) suggests moderate lipophilicity suitable for both biochemical and cell-based assays, though experimental logP or LogD7.4 values have not been reported [2].

ADME prediction Drug-likeness Physicochemical properties

Potential Target Class Association: Chymase Inhibition and Sulfamoylbenzamide Pharmacology vs. Structurally Divergent Analogs

The N-substituted benzothiophenesulfonamide scaffold, to which the target compound structurally belongs, is the basis of a well-defined patent series (US7071220 B2) claiming selective human chymase inhibitory activity [1]. The sulfamoylbenzamide motif present in the target compound has additionally been explored in patents directed at HBV capsid assembly modulation [2]. In contrast, the shorter 3-sulfamoyl analogs such as CAS 899977-35-6 lack the extended benzamido linker and fall outside the Markush structures of the chymase inhibitor patent series . However, no specific chymase IC50 or HBV capsid assembly EC50 data for CAS 683768-11-8 have been disclosed in any public patent, publication, or database [1].

Chymase inhibition Cardiovascular pharmacology Sulfamoylbenzamide

Vendor Availability and Purity: Standardized 95% Supply vs. Higher-Purity Custom Synthesis Options for Analogs

The target compound (CAS 683768-11-8) is listed at multiple vendor catalogs with a standard purity of 95% . This is comparable to the 95% purity specification reported for the N-cyclohexyl-N-methyl analog (CAS 683770-00-5) and the N,N-dibutyl analog , indicating consistent supply quality across this analog series from major screening-compound suppliers. No vendor currently offers the target compound at purities exceeding 95% (e.g., 98% or 99% with HPLC/NMR verification), whereas some structurally simpler benzo[b]thiophene-2-carboxylate analogs (e.g., certain ethyl 3-(N-arylsulfamoyl)benzo[b]thiophene-2-carboxylate derivatives from Bidepharm) are available at 98% purity with full analytical characterization . Analytical certificates (NMR, HPLC, MS) are not publicly downloadable for CAS 683768-11-8 and must be requested from the vendor .

Chemical procurement Compound sourcing Purity specification

Recommended Research and Procurement Application Scenarios for Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-11-8)


Chymase-Focused Small-Molecule Screening Libraries

Given the structural alignment of CAS 683768-11-8 with the N-substituted benzothiophenesulfonamide Markush formula claimed in US7071220 B2 for selective chymase inhibition [1], this compound is a rational inclusion in targeted screening decks designed to identify novel chymase inhibitors for cardiovascular or fibrotic disease applications. Its N-benzyl-N-methyl sulfamoyl substitution provides a specific aromatic–aliphatic hybrid character not represented by the N-cyclohexyl analog, potentially probing a distinct region of chymase active-site chemical space.

Structure-Activity Relationship (SAR) Expansion of Sulfamoylbenzamide-Derived HBV Capsid Assembly Modulators

The sulfamoylbenzamide moiety, linked via a 3-benzamido bridge to the benzothiophene core, places this compound within the chemical space of patented HBV capsid assembly modulators [2]. It is suited as a scaffold-hopping comparator in SAR studies exploring the impact of replacing a simple phenyl core with a benzothiophene ring system, potentially offering altered binding kinetics or resistance profiles that cannot be assessed using non-benzothiophene-containing sulfamoylbenzamides.

Computational Docking and Pharmacophore Modeling Studies

The availability of predicted molecular properties (logP 3.26, tPSA 86 Ų, 0 HBD, 9 HBA, 6 rotatable bonds) from the ZINC database [3] enables immediate deployment of CAS 683768-11-8 in virtual screening and molecular docking campaigns against chymase (e.g., PDB 4AFZ) or other serine protease targets. The benzyl group's π-stacking potential and the methyl ester's hydrogen-bond acceptor capacity provide well-defined pharmacophoric features for pose prediction and scoring, even in the absence of experimental binding data.

Analytical Method Development and Reference Standard Qualification

The consistent 95% purity specification across multiple vendors supports the use of CAS 683768-11-8 as a system suitability standard for HPLC or LC-MS method development targeting the broader benzothiophene-2-carboxylate analog series. However, users requiring >95% purity for quantitative bioanalysis or co-crystallography should budget for additional repurification, as pre-certified high-purity lots are not currently available off-the-shelf.

Quote Request

Request a Quote for methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.